molecular formula C18H20F2N4O B12267119 N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12267119
M. Wt: 346.4 g/mol
InChI Key: WBVJKDGXRFQLLH-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a pyrimidin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20F2N4O

Molecular Weight

346.4 g/mol

IUPAC Name

(2,6-difluorophenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H20F2N4O/c1-12-9-21-18(22-10-12)23(2)13-5-4-8-24(11-13)17(25)16-14(19)6-3-7-15(16)20/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3

InChI Key

WBVJKDGXRFQLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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